molecular formula C21H16ClN5O2S2 B2708094 N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-26-9

N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2708094
CAS RN: 892743-26-9
M. Wt: 469.96
InChI Key: ZMKYKXWJRMNMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H16ClN5O2S2 and its molecular weight is 469.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Study

A study on the synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their potent and selective antagonistic properties against the serotonin 5-HT6 receptor. These compounds, including close derivatives of the specified chemical, demonstrated significant binding affinity and inhibition of functional cellular responses to serotonin, highlighting their potential as therapeutic agents in neurological disorders (Ivachtchenko et al., 2010).

Crystal Structure Analysis

The crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been explored to understand the molecular interactions and packing within the crystal lattice. Such studies provide insights into the chemical behavior and stability of these compounds, which are crucial for their potential applications in drug design (Repich et al., 2017).

Antimicrobial and Antifungal Activities

Research on substituted tricyclic compounds, including derivatives of the mentioned chemical structure, has demonstrated significant antimicrobial and antifungal activities. These studies have focused on synthesizing and characterizing new compounds to evaluate their biological activity against various bacterial and fungal strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Mittal et al., 2011).

Antiallergy and Antimalarial Effects

Further research has been conducted on derivatives with modifications in the triazolopyrimidin scaffold, showing promising antiallergy and antimalarial effects. These studies underline the versatility of the core structure in yielding compounds with diverse biological activities, supporting the ongoing exploration of such derivatives in pharmacological research (Suzuki et al., 1992; Werbel et al., 1973).

properties

IUPAC Name

N-(4-chlorophenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-2-13-3-9-16(10-4-13)31(28,29)21-20-24-19(23-15-7-5-14(22)6-8-15)18-17(11-12-30-18)27(20)26-25-21/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKYKXWJRMNMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.